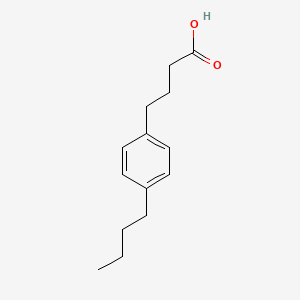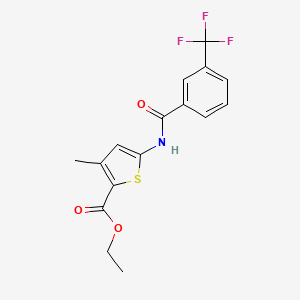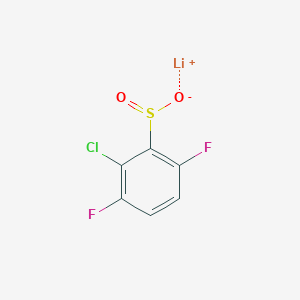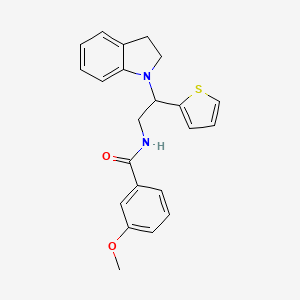
4-(4-butylphenyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butylphenyl)butanoic Acid, also known as 4-(1,1-Dimethylethyl)benzenebutanoic acid or 4- [4- (2-Methyl-2-propanyl)phenyl]butanoic acid , is a chemical compound with the molecular formula C14H20O2 . Its average mass is 220.307 Da and its monoisotopic mass is 220.146332 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-butylphenyl)butanoic Acid consists of a butanoic acid chain attached to a butylphenyl group . The compound has a molecular formula of C14H20O2 .Applications De Recherche Scientifique
Pharmaceutical Intermediates and Synthesis
4-(4-butylphenyl)butanoic acid serves as a crucial intermediate in pharmaceutical synthesis. For instance, it's involved in the preparation of pharmaceuticals through the Friedel-Crafts reaction. One example is 4,4-Bis(4-fluorophenyl) butanoic acid, a significant pharmaceutical intermediate usually prepared by the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation is applied to remove the undesired isomer in this process (Fan, 1990). Another example is the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, achieved through an organic solvent-free process (Delhaye et al., 2006).
Biotransformation and Environmental Impact
The compound also plays a role in environmental studies, particularly in biotransformation processes. A study found that Mycobacterium aurum could degrade synthetic naphthenic acids like 4'-n-butylphenyl-4-butanoic acid through oxidation, indicating a potential environmental application for treating toxic, persistent substances found in weathered crude oils and oil sands (Johnson et al., 2012).
Nanostructures and Functional Materials
In nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used to demonstrate optical gating in nanofluidic devices. This application leverages the compound's photolabile properties for controlled ion transport in aqueous solutions, which could be significant for developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
Biotransformation in Different Species
The biotransformation of similar compounds, like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, shows significant species differences. This study provides insight into the metabolic pathways of related compounds in various species, which is crucial for understanding drug metabolism and designing new pharmaceuticals (Pottier et al., 1978).
Role in Organic Chemistry and Medicinal Research
Further applications in organic chemistry and medicinal research include the synthesis of indolizidines from the dianion of 4-(phenylsulfonyl)butanoic acid and exploring the effects of phenyl substituents on NMR shifts and metal ions binding to 4-phenyl-2,4-dioxobutanoic acid derivatives. These studies contribute to developing new synthetic methodologies and understanding molecular interactions critical in drug design (Kiddle et al., 1995); (Verbić et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 4-(4-butylphenyl)butanoic Acid is histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression and regulation .
Mode of Action
4-(4-butylphenyl)butanoic Acid, also known as 4-PBA, exhibits inhibitory activity against HDACs . It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
The main biochemical pathway affected by 4-PBA is the protein folding pathway. In the presence of 4-PBA, unfolded proteins are folded more efficiently, reducing the accumulation of aggregated proteins, a common feature in the pathogenesis of neurodegenerative diseases . Furthermore, 4-PBA has been shown to inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells .
Pharmacokinetics
It is known that high doses of 4-pba are currently required for therapeutic efficacy
Result of Action
The molecular and cellular effects of 4-PBA’s action include the amelioration of unfolded proteins, suppression of protein aggregation, and protection against endoplasmic reticulum stress-induced neuronal cell death . These effects contribute to its potential as a therapeutic agent against neurodegenerative diseases .
Action Environment
The efficacy and stability of 4-PBA can be influenced by environmental factors. For instance, the presence of other compounds in the environment can affect the efficiency of 4-PBA’s chemical chaperone activity
Propriétés
IUPAC Name |
4-(4-butylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBIJXQXRXBVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)butanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)


![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)



![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
